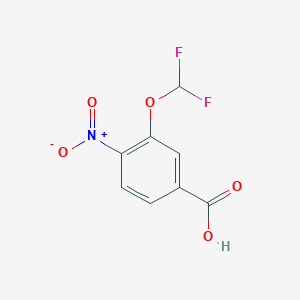

3-(Difluoromethoxy)-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluormethoxy)-4-nitrobenzoesäure ist eine organische Verbindung, die sich durch das Vorhandensein einer Difluormethoxygruppe und einer Nitrogruppe auszeichnet, die an einen Benzoesäurekern gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Difluormethoxy)-4-nitrobenzoesäure umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein übliches Verfahren beinhaltet die O-Alkylierung von 4-Nitrobenzoesäure mit Difluormethylether in Gegenwart einer Base wie Natriumhydrid oder Kalium-tert-butoxid. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung der Difluormethoxygruppe zu erleichtern .

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab kann der Syntheseweg optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken. Dies beinhaltet oft die Verwendung wirtschaftlicherer Reagenzien und Lösungsmittel sowie die Implementierung von kontinuierlichen Fließprozessen, um die Reaktions-effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Difluormethoxy)-4-nitrobenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Difluormethoxygruppe kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Veresterung: Die Carboxylgruppe kann mit Alkoholen zu Estern in Gegenwart von Säurekatalysatoren reagieren

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Nukleophile: Alkoxide, Amine.

Katalysatoren: Palladium auf Kohlenstoff, Schwefelsäure

Wichtige gebildete Produkte

Aminoverbindungen: Gebildet durch die Reduktion der Nitrogruppe.

Substituierte Benzoesäuren: Gebildet durch nukleophile Substitution der Difluormethoxygruppe.

Wissenschaftliche Forschungsanwendungen

3-(Difluormethoxy)-4-nitrobenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere bei solchen, die auf entzündliche und fibrotische Erkrankungen abzielen.

Biologische Studien: Die Verbindung wurde auf ihre Auswirkungen auf zelluläre Prozesse wie die Epithel-Mesenchymale Transformation untersucht, die im Zusammenhang mit Lungenfibrose relevant ist.

Materialwissenschaften: Es wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen und optischen Eigenschaften verwendet.

Wirkmechanismus

Die biologische Aktivität von 3-(Difluormethoxy)-4-nitrobenzoesäure wird hauptsächlich auf seine Fähigkeit zurückgeführt, Signalwege zu modulieren, die an Entzündungen und Fibrose beteiligt sind. So wurde beispielsweise gezeigt, dass es die TGF-β1-induzierte Epithel-Mesenchymale Transformation durch Reduktion der Phosphorylierung von Smad2/3-Proteinen hemmt, die Schlüsselvermittler in diesem Weg sind . Diese Hemmung führt zu einer verringerten Expression fibrotischer Marker wie α-SMA und Kollagen I, wodurch die Fibrose abgeschwächt wird .

Wirkmechanismus

The biological activity of 3-(Difluoromethoxy)-4-nitrobenzoic acid is primarily attributed to its ability to modulate signaling pathways involved in inflammation and fibrosis. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins, which are key mediators in this pathway . This inhibition leads to decreased expression of fibrotic markers such as α-SMA and collagen I, thereby attenuating fibrosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

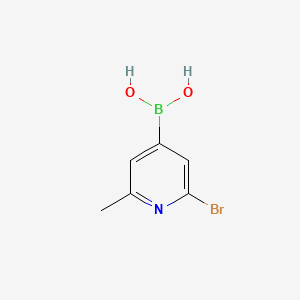

3-(Cyclopropylmethoxy)-4-(Difluormethoxy)benzoesäure: Diese Verbindung teilt eine ähnliche Struktur, hat aber eine Cyclopropylmethoxygruppe anstelle einer Nitrogruppe.

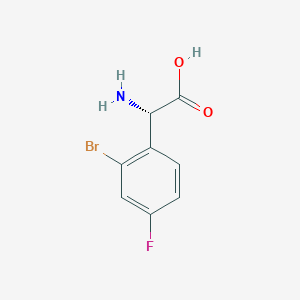

4-Difluormethoxy-3-hydroxybenzoesäure: Diese Verbindung hat eine Hydroxylgruppe anstelle einer Nitrogruppe und wird bei der Synthese von pharmazeutischen Wirkstoffen verwendet.

Einzigartigkeit

3-(Difluormethoxy)-4-nitrobenzoesäure ist durch das Vorhandensein sowohl einer Difluormethoxygruppe als auch einer Nitrogruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle mit potenziellen therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C8H5F2NO5 |

|---|---|

Molekulargewicht |

233.13 g/mol |

IUPAC-Name |

3-(difluoromethoxy)-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-3-4(7(12)13)1-2-5(6)11(14)15/h1-3,8H,(H,12,13) |

InChI-Schlüssel |

IRJNTPHQQOHBGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)

![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)

![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)